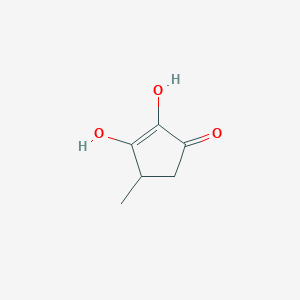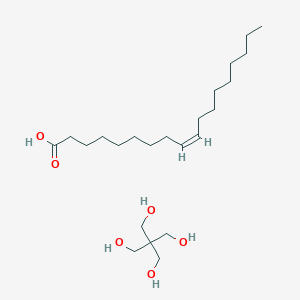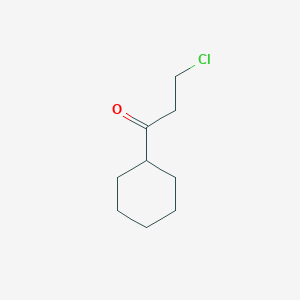
3-Chloro-1-cyclohexylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-cyclohexylpropan-1-one, also known as CCPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPO is a ketone that belongs to the family of cyclohexyl ketones and has a molecular formula of C10H15ClO.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one is not fully understood. However, it is believed that 3-Chloro-1-cyclohexylpropan-1-one acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-Chloro-1-cyclohexylpropan-1-one may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
3-Chloro-1-cyclohexylpropan-1-one has been shown to have anti-inflammatory and analgesic properties in animal studies. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-1-cyclohexylpropan-1-one has several advantages as a chemical compound for lab experiments. It is readily available and relatively easy to synthesize. Additionally, 3-Chloro-1-cyclohexylpropan-1-one has a relatively low toxicity profile, making it a safer alternative to other compounds that may be more hazardous. However, 3-Chloro-1-cyclohexylpropan-1-one has some limitations, such as its low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Chloro-1-cyclohexylpropan-1-one. One potential area of research is the development of new drugs that utilize 3-Chloro-1-cyclohexylpropan-1-one as an intermediate in their synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-cyclohexylpropan-1-one and its potential applications in the treatment of various diseases. Finally, research on the optimization of the synthesis of 3-Chloro-1-cyclohexylpropan-1-one may lead to more efficient and cost-effective methods for its production.
Méthodes De Synthèse
3-Chloro-1-cyclohexylpropan-1-one can be synthesized through the reaction of cyclohexanone and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 3-Chloro-1-cyclohexylpropan-1-one as a white crystalline solid with a melting point of 37-39°C.
Applications De Recherche Scientifique
3-Chloro-1-cyclohexylpropan-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-Chloro-1-cyclohexylpropan-1-one is in the synthesis of pharmaceuticals. 3-Chloro-1-cyclohexylpropan-1-one can be used as an intermediate in the synthesis of various drugs such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine.
Propriétés
Numéro CAS |
13487-73-5 |
|---|---|
Nom du produit |
3-Chloro-1-cyclohexylpropan-1-one |
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-chloro-1-cyclohexylpropan-1-one |
InChI |
InChI=1S/C9H15ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
XMGIRPAJBZYJDE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)CCCl |
SMILES canonique |
C1CCC(CC1)C(=O)CCCl |
Autres numéros CAS |
13487-73-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



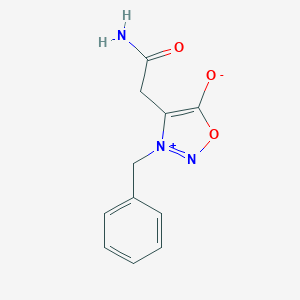
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
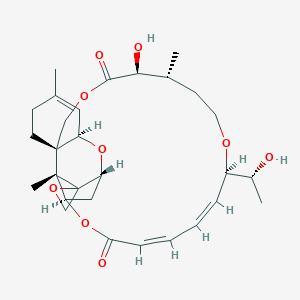

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
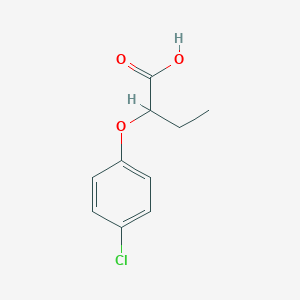
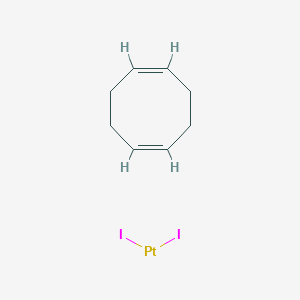
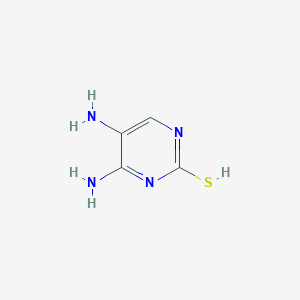
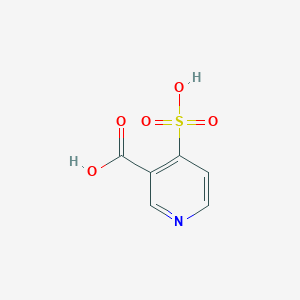
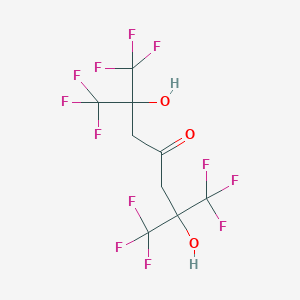
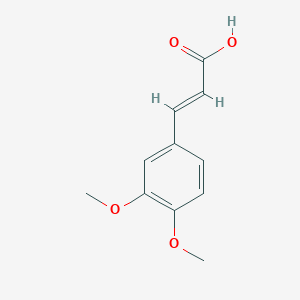
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
